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Introduction
TP-1287 is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent

inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Alvocidib has demonstrated preclinical and

clinical activity in various malignancies. TP-1287 is being developed to provide a more

convenient oral dosing schedule and potentially improve the therapeutic index of alvocidib. This

document provides a technical summary of the available early clinical trial data for TP-1287,

focusing on the Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study

(NCT03604783) in patients with advanced solid tumors.[1][3][4]

Core Mechanism of Action
TP-1287 is enzymatically hydrolyzed to its active form, alvocidib.[2] Alvocidib competitively

binds to the ATP-binding site of CDK9, a key component of the positive transcription elongation

factor b (P-TEFb) complex.[2] Inhibition of CDK9 prevents the phosphorylation of the C-

terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.

[1][5] This leads to a global suppression of transcription, with a particularly strong effect on

genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins such

as MCL-1.[1][2] The downregulation of these critical survival proteins is believed to be the

primary mechanism of TP-1287's anti-tumor activity.[2]
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Caption: Mechanism of action of TP-1287.

Clinical Trial Design (NCT03604783)
The Phase 1 study of TP-1287 was designed as a two-part, open-label trial for patients with

advanced solid tumors.[3][6]

Part 1: Dose Escalation

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2

dose (RP2D) of TP-1287.[3][6]

Design: A standard 3+3 dose-escalation design.[7]

Patient Population: Patients with advanced metastatic or progressive solid tumors who are

refractory to or intolerant of standard therapies.[6]

Dosing: Doses ranged from 1 mg once daily (QD) to 11 mg twice daily (BID) across 7

cohorts.[7]

Part 2: Dose Expansion

Objective: To evaluate the preliminary anti-tumor activity of TP-1287 at the RP2D.[3][5]

Patient Population: Patients with specific sarcoma subtypes, including Ewing sarcoma,

dedifferentiated liposarcoma, and synovial sarcoma.[5][8]

Dosing: The RP2D was established at 11 mg BID on a continuous 28-day cycle.[5]

Quantitative Data Summary
Pharmacokinetics (Dose-Escalation Phase)
Pharmacokinetic analysis from the first six cohorts of the dose-escalation phase demonstrated

a near-linear increase in plasma Cmax and AUC with increasing doses of TP-1287.[7]
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Cohort Dose Cmax (ng/mL) AUC (ng*h/mL)

1-5
1 mg QD up to <11

mg BID
Data not fully reported Data not fully reported

6 Not specified 80 499.3

7 11 mg BID Data not fully reported Data not fully reported

Table 1: Summary of Pharmacokinetic Parameters for TP-1287.[7]

Clinical Benefit (Dose-Escalation Phase)
Preliminary efficacy data from the dose-escalation phase showed signs of clinical activity in

heavily pretreated patients.[9]

Tumor Type Best Response Duration of Treatment

Sarcoma Partial Response 15+ cycles

Renal Cell Carcinoma Stable Disease 7+ cycles

Bladder Cancer Stable Disease 6 and 8 cycles

Table 2: Clinical Benefit Observed in the Dose-Escalation Phase.[9]

In the overall evaluable patient population from this phase, 48% (13 of 27) experienced a best

response of stable disease, and one patient had a partial response.[9] Furthermore, 44% (12 of

27) of patients remained on treatment for more than four cycles.[9]

Experimental Protocols
Pharmacodynamic Assessment of CDK9 Inhibition
A key pharmacodynamic endpoint in the Phase 1 trial was the assessment of target

engagement, measured by the reduction of phosphorylated RNA Polymerase II (p-RNA Pol II)

in peripheral blood mononuclear cells (PBMCs).[7]

Experimental Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10832764?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3611
https://clin.larvol.com/trial-detail/NCT03604783
https://clin.larvol.com/trial-detail/NCT03604783
https://clin.larvol.com/trial-detail/NCT03604783
https://clin.larvol.com/trial-detail/NCT03604783
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3611
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Blood Sample Collection

PBMC Isolation
(e.g., Ficoll-Paque)

Cell Fixation and Permeabilization

Staining with Fluorescently-labeled
Anti-p-RNA Pol II Antibody

Flow Cytometry Analysis

Quantification of p-RNA Pol II Signal

Click to download full resolution via product page

Caption: Workflow for p-RNA Pol II pharmacodynamic analysis.

Methodology: While the specific proprietary protocol used in the clinical trial is not publicly

available, a general methodology for assessing intracellular phosphoprotein levels by flow

cytometry involves the following steps:

Sample Collection and Processing: Whole blood samples are collected from patients at

specified time points. PBMCs are then isolated using density gradient centrifugation (e.g.,

with Ficoll-Paque).
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Fixation and Permeabilization: The isolated PBMCs are treated with a fixation buffer (e.g.,

paraformaldehyde-based) to preserve the cellular state, followed by a permeabilization buffer

(e.g., methanol or saponin-based) to allow antibodies to access intracellular targets.

Antibody Staining: The permeabilized cells are incubated with a fluorescently conjugated

monoclonal antibody specific for the phosphorylated serine 2 residue of the RNA Polymerase

II C-terminal domain.[10]

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The

fluorescence intensity of the anti-p-RNA Pol II antibody is measured for each cell, providing a

quantitative assessment of the level of the target phosphoprotein.

Data Analysis: The mean fluorescence intensity (MFI) of the p-RNA Pol II signal is calculated

for each sample and compared across different time points and dose levels to determine the

extent of target inhibition by TP-1287.

The results from the Phase 1 study indicated a dose-dependent reduction in p-RNA Pol II in

PBMCs, confirming target engagement of TP-1287.[7]

Safety and Tolerability
The safety profile of TP-1287 in the dose-escalation phase was reported to be tolerable.[9] The

most frequently observed Grade 3 adverse event was anemia, which was deemed unrelated to

the study drug in two patients.[7] Other Grade 3 and one Grade 4 adverse events were

considered unlikely related or unrelated to TP-1287.[7]

Conclusion
The early clinical data from the Phase 1 study of TP-1287 demonstrate a manageable safety

profile, predictable pharmacokinetics, and evidence of target engagement and clinical activity in

a heavily pretreated patient population with advanced solid tumors. The establishment of a

recommended Phase 2 dose has allowed for further investigation in dose-expansion cohorts,

particularly in sarcoma subtypes. These findings support the continued development of TP-
1287 as a potential oral therapeutic option for cancers dependent on transcriptional regulation

by CDK9. Further results from the dose-expansion phase are anticipated to provide a more

comprehensive understanding of the efficacy of TP-1287 in specific tumor types.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ascopubs.org [ascopubs.org]

2. Sumitomo Pharma Oncology Receives Orphan Drug Designation for TP-1287, an
Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]

3. targetedonc.com [targetedonc.com]

4. ClinicalTrials.gov [clinicaltrials.gov]

5. Research Portal [scholarship.miami.edu]

6. Facebook [cancer.gov]

7. ascopubs.org [ascopubs.org]

8. researchgate.net [researchgate.net]

9. Phase 1, First-in-human Study of Oral TP-1287 in Patients with Advanced Solid Tumors
[clin.larvol.com]

10. Phospho-RNA pol II CTD (Ser2) Recombinant Monoclonal Antibody (JM11-51) (MA5-
32637) [thermofisher.com]

To cite this document: BenchChem. [Early Clinical Trial Data for TP-1287: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832764#early-clinical-trial-data-for-tp-1287]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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